![molecular formula C23H26N6O B580150 2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one CAS No. 141745-36-0](/img/no-structure.png)
2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
DNA Interaction and Cellular Applications
The synthetic dye Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, provide a starting point for drug design and molecular studies. These compounds are used in various biological applications including chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors, highlighting their importance in cellular biology research and drug development (Issar & Kakkar, 2013).
Pharmaceutical Applications
The in vivo pharmacology of DuP 753, a compound structurally related to the query, demonstrates the potential of such molecules in hypertension treatment. This compound, acting as a selective angiotensin II receptor antagonist, showcases the therapeutic applications of related compounds in cardiovascular diseases (Wong et al., 1991).
Chemical Synthesis and Modification
The synthesis of various compounds, including benzotriazole and imidazole derivatives, is crucial for the development of materials with specific properties such as metal passivators and light-sensitive materials. These syntheses offer insights into the methodologies that might be applicable for the compound , providing a basis for the development of new materials and chemical entities (Gu et al., 2009).
Biopolymer Modification
The modification of polysaccharides using ionic liquids illustrates the potential of chemical compounds to alter the physical and chemical properties of biopolymers. This research points to the broader applicability of related compounds in materials science, particularly in the development of new materials with tailored properties (Heinze et al., 2008).
Optoelectronic Applications
The development of organic light-emitting diodes (OLEDs) using BODIPY-based materials demonstrates the potential of related chemical compounds in optoelectronics. This area of research is critical for advancing technologies in displays and lighting, highlighting the interdisciplinary applications of these compounds (Squeo & Pasini, 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one involves the condensation reaction of 2-Butyl-4,4-dimethyl-1,5-dihydroimidazol-5-one and 2-(4-bromomethylphenyl)-1H-tetrazole followed by the reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "2-Butyl-4,4-dimethyl-1,5-dihydroimidazol-5-one", "2-(4-bromomethylphenyl)-1H-tetrazole", "Sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2-Butyl-4,4-dimethyl-1,5-dihydroimidazol-5-one and 2-(4-bromomethylphenyl)-1H-tetrazole in dry DMF.", "Step 2: Add triethylamine as a base and stir the mixture at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer with sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in ethanol and add sodium borohydride.", "Step 6: Stir the mixture at room temperature for 24 hours and quench the reaction by adding water.", "Step 7: Extract the product with ethyl acetate and dry the organic layer with sodium sulfate.", "Step 8: Concentrate under reduced pressure and purify the product by column chromatography." ] } | |
CAS番号 |
141745-36-0 |
分子式 |
C23H26N6O |
分子量 |
402.502 |
IUPAC名 |
2-butyl-5,5-dimethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-one |
InChI |
InChI=1S/C23H26N6O/c1-4-5-10-20-24-23(2,3)22(30)29(20)15-16-11-13-17(14-12-16)18-8-6-7-9-19(18)21-25-27-28-26-21/h6-9,11-14H,4-5,10,15H2,1-3H3,(H,25,26,27,28) |
InChIキー |
DTQSQYVSPRWGGI-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)(C)C |
同義語 |
2-Butyl-3,5-dihydro-5,5-dimethyl-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4H-imidazol-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



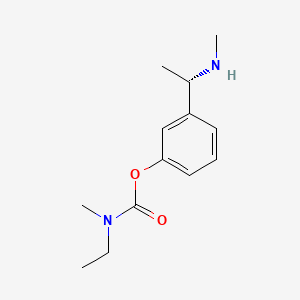
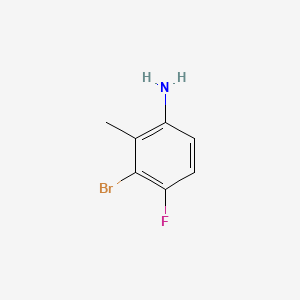
![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)
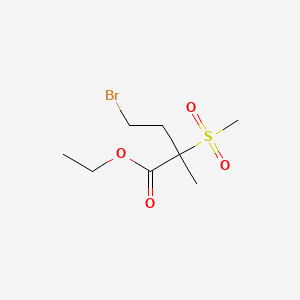
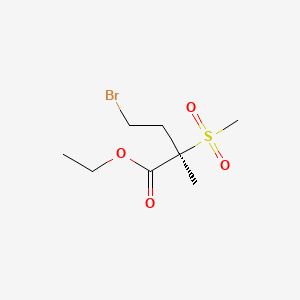
![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)
![Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate](/img/structure/B580078.png)
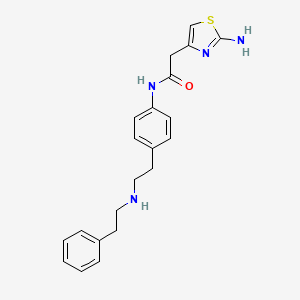
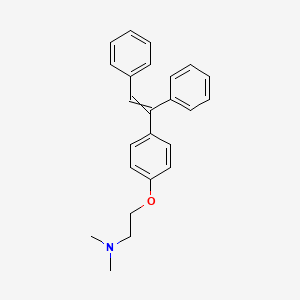
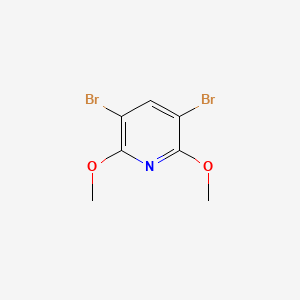
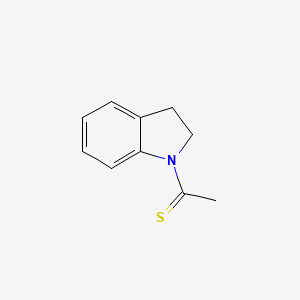
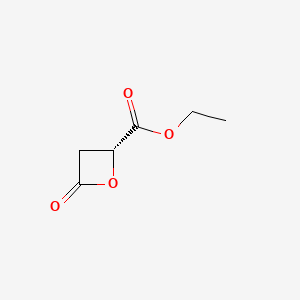
![(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580089.png)